![molecular formula C19H22ClFN4O B1461716 N-[(3-氯-4-氟苯基)甲基]-1-甲基-N-[[(1R,5S)-3-甲基-3-氮杂双环[3.1.0]己烷-6-基]甲基]咪唑-4-甲酰胺 CAS No. 1173239-39-8](/img/structure/B1461716.png)
N-[(3-氯-4-氟苯基)甲基]-1-甲基-N-[[(1R,5S)-3-甲基-3-氮杂双环[3.1.0]己烷-6-基]甲基]咪唑-4-甲酰胺
描述
The compound contains several functional groups including a chloro-fluoro phenyl group, a methyl group, an imidazole ring, and a carboxamide group. It also contains a 3-azabicyclo[3.1.0]hexane structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones .Molecular Structure Analysis
The compound has a complex structure with multiple rings including an imidazole ring and a 3-azabicyclo[3.1.0]hexane structure . The exact 3D structure would need to be determined through methods such as X-ray diffraction .科学研究应用
合成和表征
一项研究详细介绍了 N-(1-氨基-3-甲基-1-氧代丁烷-2-基)-1-(环己基甲基)-3-(4-氟苯基)-1H-吡唑-5-甲酰胺的合成和表征,这是一种具有相似结构的化合物,突出了准确识别的重要性研究化学品 (McLaughlin 等人,2016 年)。这突出了准确表征在合成化学领域的重要性。
药理学潜力
另一项研究重点关注一种相关化合物,合成衍生物作为潜在的 T 型钙通道抑制剂,用于治疗神经性疼痛 (Kim 和 Nam,2016 年)。这意味着类似化合物在医学研究中可能的治疗应用。
抗肿瘤特性
已经针对类似结构的化合物开展了癌症治疗方面的研究。例如,一项关于咪唑四嗪的研究证明了它们作为抗肿瘤剂的潜力 (Stevens 等人,1984 年)。此类研究强调了这些化合物在肿瘤学研究中的重要性。
抗菌和抗真菌应用
一项关于衍生自相关化合物的 1,3,4-噻二唑和 1,2,4-三唑的研究显示出有希望的抗菌活性,表明具有抗菌应用的潜力 (Darekar 等人,2020 年)。
未来方向
属性
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLOBHXXQOZRKK-YIONKMFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1173239-39-8 | |
Record name | PF-03463275 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173239398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03463275 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-03463275 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6T9EE6UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。